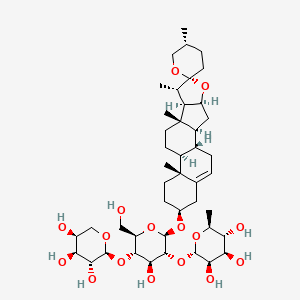
Sansevistatin 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sansevistatin 2 is a natural product found in Sansevieria ehrenbergii with data available.
Wissenschaftliche Forschungsanwendungen
Antineoplastic Properties
Sansevistatin 2, isolated from the African Sansevieria ehrenbergii, has demonstrated potential in cancer research. Bioactivity-directed isolation procedures identified sansevistatin 2 as one of the compounds inhibiting the growth of cancer cells. Specifically, it was evaluated against the P388 lymphocytic leukemia cell line and a panel of human cancer cell lines, showing inhibition of cancer cell growth. Additionally, it exhibited antimicrobial activity, particularly against pathogenic fungi such as Candida albicans and Cryptococcus neoformans (Pettit et al., 2005).
Corrosion Inhibition
Sansevistatin 2, alongside other extracts from the Sansevieria genus, has been studied for its potential in industrial applications such as corrosion inhibition. Specifically, the leaf extracts of Sansevieria trifasciata, a close relative, have shown effectiveness in inhibiting aluminium corrosion in acidic and alkaline media, suggesting a potential protective role of Sansevistatin 2 in similar applications (Oguzie, 2007).
Antidiarrhoeal Effects
Related species of Sansevieria have demonstrated antidiarrhoeal properties, with the aqueous root extract of Sansevieria liberica showing significant reduction in propulsive movement in intestinal transit tests, as well as other beneficial effects on gastrointestinal health. Although not directly linked to Sansevistatin 2, these findings open avenues for exploring similar therapeutic potentials in related compounds (Adeyemi et al., 2009).
Anticancer Activity
In-depth research on related Sansevieria species has revealed significant anticancer activities. For instance, the hydroethanolic extract of Sansevieria liberica demonstrated notable anticancer activity in various in vitro and in vivo models, suggesting the potential for Sansevistatin 2 to possess similar bioactive properties that could be harnessed for cancer treatment (Akindele et al., 2015).
Eigenschaften
Produktname |
Sansevistatin 2 |
|---|---|
Molekularformel |
C44H70O16 |
Molekulargewicht |
855 g/mol |
IUPAC-Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-35(51)33(49)31(47)21(3)55-40)36(52)37(29(16-45)57-41)58-39-34(50)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-/m1/s1 |
InChI-Schlüssel |
HSOMTBUZSIVDQK-IPKCVOQPSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |
Synonyme |
sansevistatin 2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



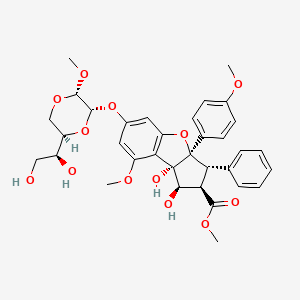



![1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-](/img/structure/B1247792.png)
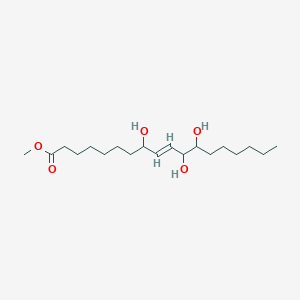
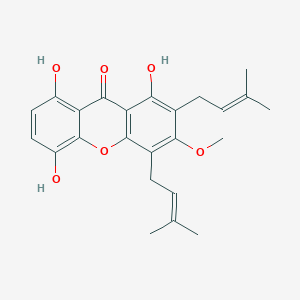
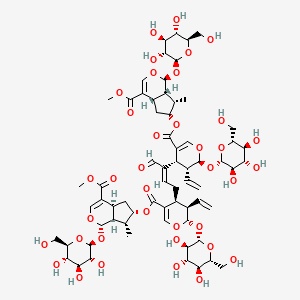
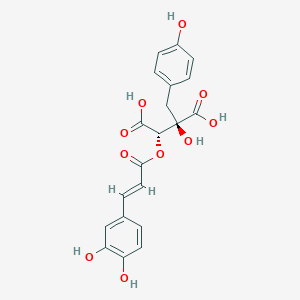

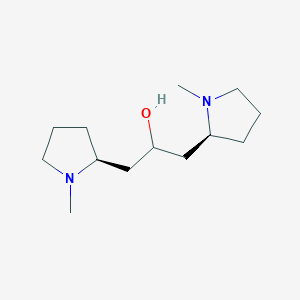
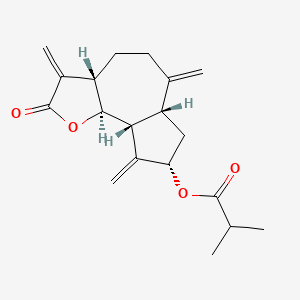
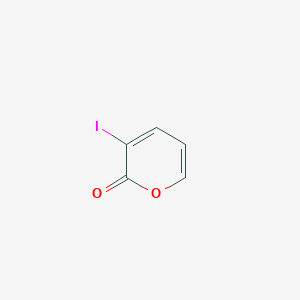
![ethyl (3S)-3-[[(3R)-1-[(E)-3-piperidin-4-ylprop-2-enoyl]piperidine-3-carbonyl]amino]pent-4-ynoate](/img/structure/B1247808.png)